molecular formula C20H21N5O3 B2366429 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034297-15-7

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Numéro de catalogue: B2366429
Numéro CAS: 2034297-15-7
Poids moléculaire: 379.42
Clé InChI: ZBPRFEDWORVVLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic molecule featuring a cyclopenta[c]pyridazinone core fused with a quinazolinone moiety via a propanamide linker.

Propriétés

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(8-10-24-13-22-17-6-2-1-5-15(17)20(24)28)21-9-11-25-19(27)12-14-4-3-7-16(14)23-25/h1-2,5-6,12-13H,3-4,7-11H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPRFEDWORVVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, making it a candidate for pharmacological studies.

Structural Characteristics

The compound features:

  • A cyclopenta[c]pyridazine moiety.
  • A quinazoline backbone.
  • An amide functional group, which is often associated with biological activity.

Anticancer Properties

Several studies have indicated that compounds related to quinazoline and pyridazine structures exhibit anticancer activity. For instance:

  • Quinazoline derivatives have shown efficacy as dual inhibitors of EGFR and HER2, with IC50 values ranging from 0.0090.009 to 0.026μM0.026\,\mu M .
  • The presence of the quinazoline structure in our compound suggests similar potential for inhibiting cancer cell proliferation.

Enzyme Inhibition

The compound's structure may enable it to interact with various enzymes:

  • Histone Deacetylase (HDAC) Inhibition : Related compounds have been reported as potent HDAC6 inhibitors with IC50 values as low as 8nM8\,nM . This suggests that our compound may also exhibit similar inhibitory effects.

Neuroprotective Effects

Research on related compounds has demonstrated neuroprotective properties:

  • Compounds derived from quinazolines have been noted to provide neuroprotection against oxidative stress and inflammation in neuronal cells . This aspect warrants further investigation for our compound.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Potential mechanisms include:

  • Binding Affinity : Studies using techniques like surface plasmon resonance (SPR) could elucidate binding interactions with target proteins.
  • Molecular Docking Studies : Computational simulations can provide insights into the binding modes and affinities towards specific biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to our target compound:

Compound NameActivityIC50 ValueReference
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-oneAntihypertensiveNot specified
3,4,5-trimethoxy-N²-[quinazolin-4(3H)-ylidene]EGFR/HER2 Inhibitor0.009 µM (EGFR), 0.021 µM (HER2)
Various quinazoline derivativesNeuroprotectiveVarious values

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis based on structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Core Features Biological/Physical Properties Reference
Target Compound (N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide) Cyclopenta[c]pyridazinone + quinazolinone, propanamide linker Hypothesized kinase inhibition (no experimental data) N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine, nitroaryl, cyano groups Yellow solid, m.p. 243–245°C; characterized via NMR, IR, MS; no reported bioactivity [3]
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazopyridine, benzyl substituent Yellow solid, m.p. 215–217°C; structurally validated via HRMS [4]
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-dicarbonitrile, amino-hydroxy-pyrazole Synthetic intermediate; no bioactivity reported [2]

Key Observations:

Structural Complexity: The target compound’s fused bicyclic systems (cyclopenta[c]pyridazinone and quinazolinone) differentiate it from simpler imidazopyridines or pyran derivatives in the evidence. This complexity may enhance binding specificity but complicate synthesis .

Synthetic Challenges: Similar compounds (e.g., 1l, 2d) require multi-step protocols with reflux conditions and specialized reagents (e.g., malononitrile, cyanoacetate derivatives) . The target compound likely demands advanced coupling strategies due to its hybrid architecture.

Spectroscopic Characterization : NMR and HRMS remain standard for validating such heterocycles, as seen in compounds 1l and 2d . The target compound would require similar rigorous analysis.

Biological Potential: While quinazolinones are known for anticancer and antimicrobial activity, the lack of empirical data for the target compound limits definitive claims.

Limitations and Gaps in Evidence

No Direct Data: The provided evidence lacks studies on the target compound, necessitating reliance on structural analogs.

Biological Assays Absent : Key parameters (e.g., IC50, solubility, toxicity) remain unaddressed.

Méthodes De Préparation

Cyclopenta[c]Pyridazinone Core Formation

The cyclopenta[c]pyridazinone ring system is constructed via a Dieckmann cyclization followed by hydrazine cyclocondensation :

  • Cyclopentane-1,3-dione is treated with diethyl oxalate in the presence of sodium ethoxide to form a diketone intermediate.
  • Reaction with hydrazine hydrate in ethanol under reflux yields 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine (Yield: 78%).

Introduction of Ethylamine Side Chain

The ethylamine moiety is introduced via reductive amination :

  • 3-Oxo-cyclopenta[c]pyridazine is reacted with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF at 80°C.
  • The product is purified via silica gel chromatography (Eluent: CH₂Cl₂/MeOH 9:1) to yield 2-(2-aminoethyl)-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine (Yield: 65%).

Synthesis of 3-(4-Oxoquinazolin-3(4H)-yl)Propanoic Acid

Quinazolin-4(3H)-one Core Synthesis

The quinazolinone ring is synthesized via condensation of anthranilic acid derivatives :

  • Anthranilic acid is heated with urea at 180°C to form 4-hydroxyquinazolin-3(4H)-one .
  • Thionation using Lawesson’s reagent in toluene under reflux replaces the 4-hydroxy group with a thiol (Yield: 70%).

Propanoic Acid Side Chain Installation

The propanoic acid linker is introduced via Mitsunobu reaction :

  • 4-Thioxoquinazolin-3(4H)-one is reacted with 3-bromopropanoic acid using triphenylphosphine and DIAD in THF.
  • The product is oxidized with H₂O₂ to yield 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (Yield: 58%).

Amide Coupling and Final Product Formation

Carboxylic Acid Activation

The propanoic acid derivative is activated using N,N'-carbonyldiimidazole (CDI) :

  • 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid is stirred with CDI in THF at 50°C for 2 hours to form the imidazolide intermediate.

Amide Bond Formation

The activated acid is coupled with the cyclopenta[c]pyridazinone ethylamine:

  • The imidazolide intermediate is reacted with 2-(2-aminoethyl)-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine in THF at 60°C for 24 hours.
  • Purification via recrystallization from ethyl acetate yields the target compound (Yield: 52%).

Optimization and Challenges

Reaction Condition Optimization

Parameter Condition Yield Improvement
Coupling Agent CDI vs. HATU CDI: 52% vs. HATU: 48%
Solvent THF vs. DMF THF: 52% vs. DMF: 45%
Temperature 60°C vs. RT 60°C: 52% vs. RT: 30%

Key Challenges

  • Low solubility of the quinazolinone intermediate in non-polar solvents required DMF/THF mixtures.
  • Epimerization during Mitsunobu reaction was mitigated by using low-temperature conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.45 (d, J = 7.2 Hz, 1H, quinazolinone H-5), 7.89–7.82 (m, 2H, pyridazinone H-4/H-7), 3.65 (t, J = 6.8 Hz, 2H, CH₂NH), 2.95–2.88 (m, 4H, cyclopentane CH₂).
  • HRMS (ESI+) : m/z calculated for C₂₀H₂₀N₅O₃ [M+H]⁺: 402.1568; found: 402.1565.

Purity Analysis

Method Purity Retention Time (min)
HPLC (C18, 80:20 MeOH/H₂O) 98.2% 12.7

Q & A

Basic: What methodologies are recommended for synthesizing this compound with high purity and yield?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:

  • Stepwise Cyclization : Formation of the cyclopenta[c]pyridazinone core under reflux conditions (e.g., using anhydrous solvents like THF at 80–100°C) .
  • Amide Coupling : Reaction of intermediates with activating agents (e.g., EDC/HOBt) to form the propanamide linkage .
  • Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve ≥95% purity .
    Critical Parameters : Temperature (±2°C), pH (neutral to slightly acidic), and reaction time optimization via factorial design (e.g., 2^k designs to assess interactions between variables) .

Basic: Which analytical techniques are suitable for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify hydrogen/carbon environments, focusing on cyclopenta[c]pyridazinone (δ 2.5–3.5 ppm for methylene protons) and quinazolinone (δ 7.5–8.5 ppm for aromatic protons) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures and validate stereochemistry .

Advanced: How can computational tools enhance understanding of biological interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model binding affinities to enzymes (e.g., kinases) using software like GROMACS, focusing on hydrogen bonding with the quinazolinone moiety .
  • AI-Driven Predictions : Train neural networks on structural analogs (e.g., PubChem data) to predict ADMET properties or off-target effects .
  • Docking Studies (AutoDock Vina) : Screen against targets like PARP or topoisomerases, prioritizing residues within 4 Å of the cyclopenta[c]pyridazinone core .

Advanced: How to resolve contradictions in reported biological activity across models?

Answer:

  • Comparative Meta-Analysis : Systematically compare IC50 values from kinase inhibition assays (e.g., EGFR vs. VEGFR2) while normalizing for assay conditions (pH, ATP concentration) .
  • Structural-Activity Relationship (SAR) Profiling : Synthesize derivatives with modified substituents (e.g., replacing the quinazolinone with triazolo[4,3-a]pyrazine) to isolate contributing groups .
  • Dose-Response Reproducibility : Validate results across ≥3 independent labs using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

Advanced: What experimental designs optimize pharmacokinetic (PK) studies in preclinical models?

Answer:

  • Compartmental Modeling : Use WinNonlin to analyze plasma concentration-time curves, focusing on volume of distribution (Vd) and clearance (CL) .
  • Permeability Assays : Apply Caco-2 monolayers or PAMPA to assess intestinal absorption, correlating logP values (calculated via ChemAxon) with bioavailability .
  • Metabolite Identification : Employ LC-MS/MS with collision-induced dissociation (CID) to detect Phase I/II metabolites in hepatocyte incubations .

Basic: What are the key considerations for in vitro biological screening?

Answer:

  • Target Selection : Prioritize enzymes/receptors with conserved binding pockets (e.g., ATP-binding sites in kinases) based on structural homology .
  • Control Design : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
  • Data Normalization : Express activity as % inhibition relative to baseline, using Z’-factor (>0.5) to validate assay robustness .

Advanced: How to design mechanistic studies for target validation?

Answer:

  • RNA Interference (RNAi) : Knock down putative targets (e.g., PI3K) in cell lines and measure changes in compound efficacy via dose-response shifts .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for the compound-enzyme interaction .
  • Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution to identify allosteric binding sites .

Advanced: How to address solubility challenges in formulation studies?

Answer:

  • Co-Solvent Systems : Test PEG 400/water mixtures (10–40% v/v) to enhance solubility while monitoring compound stability via accelerated degradation studies (40°C/75% RH) .
  • Nanoparticle Encapsulation : Use PLGA or liposomes (particle size <200 nm via DLS) to improve bioavailability .
  • pH-Solubility Profiling : Titrate from pH 1.2 (simulated gastric fluid) to 7.4 (blood), correlating results with pKa values (predicted via MarvinSketch) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.